Cas no 85118-04-3 (3,4-Difluorobenzamide)

3,4-Difluorobenzamide is a fluorinated aromatic amide compound characterized by its two fluorine substituents at the 3- and 4-positions of the benzene ring. This structural feature enhances its reactivity and utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of fluorine atoms imparts improved metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. Its high purity and well-defined chemical properties ensure consistent performance in coupling reactions and heterocycle formation. The compound is typically supplied as a white crystalline solid, with stability under standard storage conditions, facilitating handling and integration into synthetic workflows.
3,4-Difluorobenzamide structure
3,4-Difluorobenzamide structure
Product Name:3,4-Difluorobenzamide
CAS No:85118-04-3
MF:C7H5F2NO
MW:157.117508649826
MDL:MFCD00015549
CID:90909
PubChem ID:522832
Update Time:2025-06-07

3,4-Difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluorobenzamide
    • (3,4-difluoro-phenyl)-amide
    • 3,4-Difluoro-benzamide
    • Benzamide,3,4-difluoro
    • Benzamide,3,4-fluoro
    • Benzamide, 3,4-fluoro-
    • CMWOHNIHUBDEAG-UHFFFAOYSA-N
    • 2HO
    • 3,4-diflurobenzamide
    • PubChem3459
    • Benzamide,3,4-difluoro-
    • 3,4-Difluorobenzamide #
    • 3,4-bis(fluoranyl)benzamide
    • 3,4-DIFLUORO BENZAMIDE
    • CMWOHNIHUBDEAG-UHFFFAOYSA-
    • HMS1776K09
    • SBB087196
    • 0685AF
    • VZ25514
    • AS00797
    • 3,4-Difluorobenzamide (ACI)
    • CHEMBL3235578
    • NS00066345
    • SCHEMBL289633
    • PS-8833
    • Z82670082
    • SY048934
    • AKOS001204265
    • W-104092
    • SCHEMBL22380829
    • Q27453017
    • 85118-04-3
    • D1802
    • CS-0067533
    • SB76334
    • EINECS 285-656-8
    • DTXSID00234242
    • EN300-23888
    • DB-021884
    • InChI=1/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
    • MFCD00015549
    • D73480
    • 3,4-Difluorobenzamide, 97%
    • 3,4-Difluorobenzamide
    • MDL: MFCD00015549
    • Inchi: 1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
    • InChI Key: CMWOHNIHUBDEAG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(F)C(F)=CC=1)N
    • BRN: 4177621

Computed Properties

  • Exact Mass: 157.03400
  • Monoisotopic Mass: 157.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: solid
  • Density: 1.348±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 129.0 to 133.0 deg-C
  • Boiling Point: 210.0±30.0 ºC (760 Torr),
  • Flash Point: 80.8±24.6 ºC,
  • Refractive Index: 1.515
  • Solubility: Very slightly soluble (0.44 g/l) (25 º C),
  • PSA: 43.09000
  • LogP: 1.76400
  • Solubility: Not determined

3,4-Difluorobenzamide Security Information

3,4-Difluorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,4-Difluorobenzamide Pricemore >>

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3,4-Difluorobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Nitromethane ,  Water ;  rt; 1 h, 100 °C
Reference
Nitrile Hydration Reaction Using Copper Iodide/Cesium Carbonate/DBU in Nitromethane-Water
Kuwabara, Jun; Sawada, Yoshiharu; Yoshimatsu, Mitsuhiro, Synlett, 2018, 29(15), 2061-2065

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: tert-Butanol ;  12 h, 70 °C
Reference
Highly Selective Ruthenium-Catalyzed Direct Oxygenation of Amines to Amides
Ray, Ritwika; Hazari, Arijit Singha; Chandra, Shubhadeep; Maiti, Debabrata ; Lahiri, Goutam Kumar, Chemistry - A European Journal, 2018, 24(5), 1067-1071

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Water ;  2 h, rt
Reference
Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides
Govindan, Karthick ; Lin, Wei-Yu, Organic Letters, 2021, 23(5), 1600-1605

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: 1,4-Dioxane ;  16 h, 110 °C
Reference
Hydration of Nitriles Enabled by PNP-manganese Pincer Catalyst
Wen, Xiaoting; He, Jingxi; Xi, Hui; Zheng, Qi; Liu, Weiping, Asian Journal of Organic Chemistry, 2022, 11(4),

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Nitromethane ,  Water ;  2 h, 100 °C
Reference
Copper-Mediated Reactions of Nitriles with Nitromethanes: Aza-Henry Reactions and Nitrile Hydrations
Kuwabara, Jun; Sawada, Yoshiharu; Yoshimatsu, Mitsuhiro, Organic Letters, 2018, 20(4), 1130-1133

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene
1.2 Reagents: Ammonia Solvents: Water
Reference
Aromatic fluorine chemistry. Part 1. 3,4-Difluorobenzoic acid and derivatives via 3,4-difluorobenzotrifluoride
Pews, R. G.; Gall, J. A.; Little, J. C., Journal of Fluorine Chemistry, 1990, 50(3), 365-70

Production Method 7

Reaction Conditions
1.1 Reagents: Allyl bromide Solvents: Methanol ;  6 - 8 h, 60 °C
Reference
Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups
Govindan, Karthick ; Chen, Nian-Qi; Chuang, Yu-Wei; Lin, Wei-Yu, Organic Letters, 2021, 23(24), 9419-9424

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Methanol ;  12 h, rt
Reference
The copper-catalyzed oxidative radical process of site selective C-N bond cleavage in twisted amides: batch and continuous-flow chemistry
Govindan, Karthick; Chen, Nian-Qi; Chen, Hsing-Yin; Hsu, Sodio C. N.; Lin, Wei-Yu, Catalysis Science & Technology, 2023, 13(6), 1633-1639

Production Method 9

Reaction Conditions
1.1 Reagents: Oxalyl chloride
1.2 Reagents: Ammonium hydroxide Solvents: Dichloromethane ;  0 °C; 3.5 h, rt
Reference
Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety
He, Haifeng; Wang, Xiaoyan; Shi, Liqiao; Yin, Wenyan; Yang, Ziwen; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(14), 3263-3270

3,4-Difluorobenzamide Raw materials

3,4-Difluorobenzamide Preparation Products

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